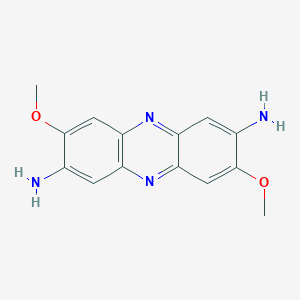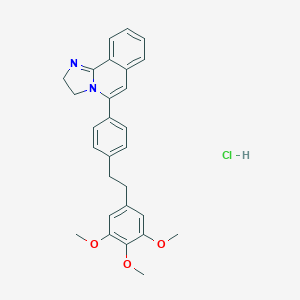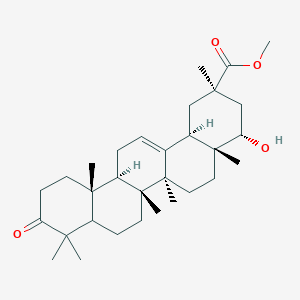
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one, also known as MIPO, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience and pharmacology. MIPO is a heterocyclic compound that contains a five-membered isoxazole ring and a pyrrolidine ring. In
Mechanism Of Action
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it an important target for studying the brain and its functions. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one enhances the activity of the α7 nAChR, leading to increased neurotransmitter release and improved cognitive function.
Biochemical And Physiological Effects
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It enhances learning and memory, as well as attention and executive function. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one also has neuroprotective effects, protecting neurons from damage and promoting their survival.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one's effects on other nAChR subtypes are not well understood, and it may have off-target effects that need to be considered.
Future Directions
There are several future directions for research on 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration route for 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in these conditions. Another area of interest is the development of more selective and potent α7 nAChR modulators, which could have even greater therapeutic potential. Finally, 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one could be used as a tool for studying the role of the α7 nAChR in other brain functions, such as pain perception and addiction.
Synthesis Methods
The synthesis of 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one involves the reaction of 3-methyl-4-nitroisoxazole with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through recrystallization to obtain 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in high yield and purity.
Scientific Research Applications
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has shown potential as a tool for studying the brain and its functions. It has been used in research on neurotransmitter release, synaptic plasticity, and learning and memory. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has also been studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
CAS RN |
112598-98-8 |
|---|---|
Product Name |
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one |
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-10-5)6-3-2-4-9-6/h10H,2-4H2,1H3 |
InChI Key |
NXFZEZURCDNVFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C2=NCCC2 |
Canonical SMILES |
CC1=C(C(=O)ON1)C2=NCCC2 |
synonyms |
5(4H)-Isoxazolone,3-methyl-4-(2-pyrrolidinylidene)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



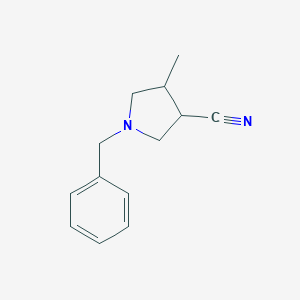

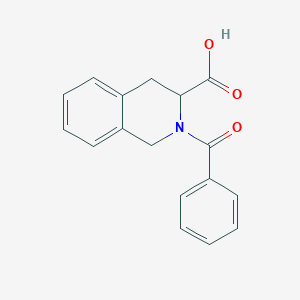
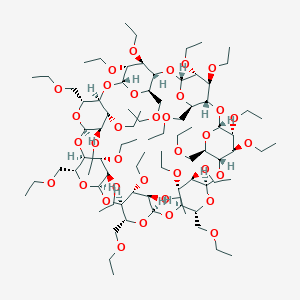
![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)
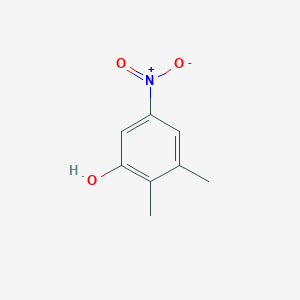
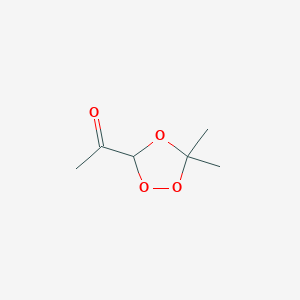
acetate](/img/structure/B56186.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
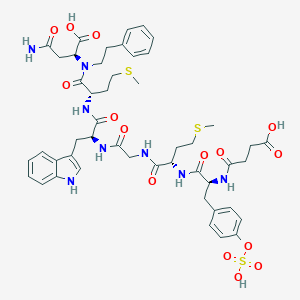
![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
